molecular formula C16H16N6S B8465799 N-(4-Cyanophenyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide CAS No. 89007-41-0

N-(4-Cyanophenyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide

Cat. No. B8465799
M. Wt: 324.4 g/mol
InChI Key: KNFWDKRAMXGYCZ-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 45 ml. of anhydrous ether is added a slurry of 4.8 g. of p-cyanophenyl isothiocyanate in 45 ml. of anhydrous ether, dropwise over 10 minutes. Themixture is stirred for 30 minutes and the resulting solid collected. This solid is dissolved in a mixture of 200 ml. of benzene and 200 ml. of ethanol and then cooled. The resulting solid is collected giving 6.95 g. of the desired product, m.p. 208°-210° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[C:13]([C:15]1[CH:20]=[CH:19][C:18]([N:21]=[C:22]=[S:23])=[CH:17][CH:16]=1)#[N:14]>CCOCC>[C:13]([C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:22]([N:10]2[CH2:9][CH2:8][N:7]([C:2]3[CH:3]=[N:4][CH:5]=[CH:6][N:1]=3)[CH2:12][CH2:11]2)=[S:23])=[CH:17][CH:16]=1)#[N:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
Themixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid collected
DISSOLUTION
Type
DISSOLUTION
Details
This solid is dissolved in a mixture of 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
of ethanol and then cooled
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
giving 6.95 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(NC(=S)N2CCN(CC2)C2=NC=CN=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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